molecular formula C9H16O2 B6152019 2-(3,3-dimethylcyclopentyl)acetic acid CAS No. 1539554-81-8

2-(3,3-dimethylcyclopentyl)acetic acid

Cat. No. B6152019
CAS RN: 1539554-81-8
M. Wt: 156.2
InChI Key:
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Description

2-(3,3-Dimethylcyclopentyl)acetic acid, also known as DMCP, is a synthetic organic compound with a wide range of applications in various scientific fields. It is a cyclic monocarboxylic acid with a five-membered ring structure, and it is used as a building block for the synthesis of a variety of compounds. DMCP has become increasingly important in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(3,3-dimethylcyclopentyl)acetic acid has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of amino acids and other biologically active compounds. 2-(3,3-dimethylcyclopentyl)acetic acid is also used in the synthesis of peptides, which are important in the study of enzyme structure and function. Additionally, 2-(3,3-dimethylcyclopentyl)acetic acid is used as a model compound for studying the structure and reactivity of cyclic monocarboxylic acids.

Mechanism of Action

2-(3,3-dimethylcyclopentyl)acetic acid is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3,3-dimethylcyclopentyl)acetic acid increases the amount of acetylcholine in the brain, resulting in increased alertness and cognitive function. Additionally, 2-(3,3-dimethylcyclopentyl)acetic acid has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and norepinephrine. By inhibiting this enzyme, 2-(3,3-dimethylcyclopentyl)acetic acid increases the amount of these neurotransmitters in the brain, resulting in increased mood and energy levels.
Biochemical and Physiological Effects
2-(3,3-dimethylcyclopentyl)acetic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3,3-dimethylcyclopentyl)acetic acid has been shown to increase alertness and cognitive function, as well as improve mood and energy levels. Additionally, 2-(3,3-dimethylcyclopentyl)acetic acid has been shown to reduce inflammation, improve insulin sensitivity, and reduce levels of cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,3-dimethylcyclopentyl)acetic acid in laboratory experiments is its high solubility in a variety of solvents. This allows for the precise control of reaction conditions, which is critical for obtaining reproducible results. Additionally, 2-(3,3-dimethylcyclopentyl)acetic acid is relatively inexpensive and can be easily synthesized from readily available starting materials. However, 2-(3,3-dimethylcyclopentyl)acetic acid is a volatile compound and can be easily lost during the course of a reaction. Additionally, 2-(3,3-dimethylcyclopentyl)acetic acid is a relatively strong acid and can cause irritation to the skin and eyes.

Future Directions

Future research involving 2-(3,3-dimethylcyclopentyl)acetic acid could focus on its use as a building block for the synthesis of a variety of compounds. Additionally, research could focus on its use as a model compound for studying the structure and reactivity of cyclic monocarboxylic acids. Additionally, research could focus on the biochemical and physiological effects of 2-(3,3-dimethylcyclopentyl)acetic acid, as well as its potential therapeutic applications. Finally, research could focus on the development of methods to improve the solubility and stability of 2-(3,3-dimethylcyclopentyl)acetic acid in a variety of solvents.

Synthesis Methods

2-(3,3-dimethylcyclopentyl)acetic acid can be synthesized from a variety of starting materials, including cyclopentene, cyclopentadiene, and 1,3-dichloropropene. The most common method of synthesis involves the reaction of a Grignard reagent with a halogenated hydrocarbon, such as 1,3-dichloropropene. This reaction yields a cyclic monocarboxylic acid, which is then converted to 2-(3,3-dimethylcyclopentyl)acetic acid by a series of steps involving dehydration, oxidation, and hydrolysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(3,3-dimethylcyclopentyl)acetic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3,3-dimethylcyclopentene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 3,3-dimethylcyclopentene using bromine in the presence of sulfuric acid to yield 2-bromo-3,3-dimethylcyclopentene", "Step 2: Reaction of 2-bromo-3,3-dimethylcyclopentene with sodium hydroxide to form 2-hydroxy-3,3-dimethylcyclopentene", "Step 3: Alkylation of diethyl malonate with 2-hydroxy-3,3-dimethylcyclopentene using ethyl chloroformate as a coupling agent to yield the corresponding diethyl malonate ester", "Step 4: Reduction of the diethyl malonate ester using sodium borohydride to form the corresponding alcohol", "Step 5: Oxidation of the alcohol to the corresponding carboxylic acid using sodium chlorite in the presence of acetic acid", "Step 6: Acidification of the reaction mixture using sulfuric acid and extraction of the product using methanol and water", "Step 7: Neutralization of the aqueous layer using sodium bicarbonate to yield the final product, 2-(3,3-dimethylcyclopentyl)acetic acid" ] }

CAS RN

1539554-81-8

Product Name

2-(3,3-dimethylcyclopentyl)acetic acid

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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